molecular formula C11H21Cl B1315098 2-Chloro-1-undecene CAS No. 73642-98-5

2-Chloro-1-undecene

Cat. No.: B1315098
CAS No.: 73642-98-5
M. Wt: 188.74 g/mol
InChI Key: LWABGZMRUSFJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-undecene (C₁₁H₂₁Cl) is a chloroalkene characterized by an 11-carbon chain with a chlorine atom substituted at the second carbon and a double bond between the first and second carbons. Chloroalkenes like this compound are critical intermediates in organic synthesis, particularly in polymer chemistry and the preparation of functionalized alkenes.

Properties

IUPAC Name

2-chloroundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Cl/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWABGZMRUSFJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502385
Record name 2-Chloroundec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73642-98-5
Record name 2-Chloroundec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-undecene can be synthesized through the chlorination of 1-undecene. The reaction typically involves the addition of chlorine gas to 1-undecene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor where 1-undecene and chlorine gas are introduced. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-undecene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-hydroxy-1-undecene.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide.

    Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.

    Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate or osmium tetroxide.

Major Products Formed:

    2-Hydroxy-1-undecene: Formed through substitution reactions.

    Dihalogenated Compounds: Resulting from addition reactions with halogens.

    Epoxides and Alcohols: Produced via oxidation reactions.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block in Organic Chemistry

2-Chloro-1-undecene serves as a versatile building block for the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, enabling the formation of complex molecules. This characteristic is particularly useful in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and other bioactive compounds.

2. Polymerization Processes

The compound can be utilized in polymerization reactions to produce polymers with specific properties. For instance, when subjected to radical polymerization, this compound can yield polyolefins that exhibit enhanced thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and sealants.

Case Studies

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel bioactive compounds. Researchers successfully converted it into various derivatives that exhibited significant antimicrobial activity against resistant bacterial strains. The resulting compounds were evaluated for their efficacy using standard microbiological assays, showing promising results that support further development for therapeutic applications .

Case Study 2: Development of Functional Materials

Another research project focused on utilizing this compound in the synthesis of functional materials. By incorporating this compound into polymer matrices, scientists were able to enhance the material's hydrophobicity and chemical resistance. The modified materials were tested for their performance in harsh environments, demonstrating improved durability compared to traditional polymers .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for APIs and complex moleculesEffective nucleophilic substitution reactions
Polymer ChemistryProduction of advanced polymersEnhanced thermal and mechanical properties
Bioactive Compound SynthesisDerivatives with antimicrobial propertiesSignificant efficacy against resistant bacteria
Functional MaterialsHydrophobic and chemically resistant materialsImproved durability in harsh environments

Mechanism of Action

The mechanism of action of 2-Chloro-1-undecene involves its reactivity due to the presence of the chlorine atom and the double bond. The chlorine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for electrophilic addition reactions. These reactive sites enable this compound to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Positional Isomers: 11-Chloro-1-undecene vs. 2-Chloro-1-undecene

The position of the chlorine substituent significantly impacts physical properties and reactivity:

Property 11-Chloro-1-undecene This compound (Inferred)
Molecular Formula C₁₁H₂₁Cl C₁₁H₂₁Cl
Molecular Weight 188.74 g/mol 188.74 g/mol
Boiling Point 108–109°C (6 mmHg) Likely higher due to increased polarity
Density 0.995 g/mL ~1.0 g/mL (estimated)
Reactivity Terminal Cl favors nucleophilic substitution Allylic Cl may promote elimination reactions
  • Synthesis : 11-Chloro-1-undecene is synthesized via terminal chlorination of 1-undecene, while this compound may require allylic chlorination or directed addition methods.
  • Applications : 11-Chloro-1-undecene is used in copolymerization and unsaturated fatty acid synthesis . The proximity of Cl to the double bond in this compound could enhance its utility in forming cross-linked polymers or stabilized carbocation intermediates.

Substituent Effects: Comparison with 2-Chloro-1,1-difluoroethylene

Smaller chlorofluoroalkenes, such as ethene, 2-chloro-1,1-difluoro- (CAS 359-10-4), highlight the influence of halogen electronegativity and chain length :

Property Ethene, 2-chloro-1,1-difluoro- This compound
Molecular Formula C₂HClF₂ C₁₁H₂₁Cl
Molecular Weight 98.48 g/mol 188.74 g/mol
Reactivity High polarity; reacts with H₂ to form HCl Longer chain reduces volatility, modifies kinetics
Thermodynamic Stability ΔfH° (gas) = -276 kJ/mol (calculated) Likely less stable due to extended alkyl chain
  • Key Insight : Fluorine’s electronegativity in ethene, 2-chloro-1,1-difluoro- enhances its reactivity in gas-phase reactions, whereas the long alkyl chain in this compound may stabilize intermediates in liquid-phase syntheses.

Functional Group Comparison: Chloroalkenes vs. Chloroalcohols

Chloroalcohols like 1-Chloro-2-methyl-2-propanol (CAS 558-42-9) differ in hazards and handling :

Property 1-Chloro-2-methyl-2-propanol This compound
Functional Group Chlorinated alcohol Chlorinated alkene
Hazards Skin/eye irritation; requires immediate washing Likely less acute toxicity but volatile
Applications Intermediate in fine chemical synthesis Polymerization and surfactant synthesis
  • Safety Notes: Chloroalkenes like this compound may require precautions against inhalation and dermal exposure, similar to other volatile organochlorides.

Research Findings and Data Gaps

  • Thermodynamic Data : For ethene, 2-chloro-1,1-difluoro-, reaction enthalpies (e.g., ΔH = -276 kJ/mol for H₂ addition) suggest exothermic pathways . Comparable data for this compound is lacking but could be modeled computationally.
  • Chromatographic Behavior : Gas chromatography retention indices for smaller chloroalkenes (e.g., 1.451 refractive index in 11-Chloro-1-undecene ) provide benchmarks for analytical method development.

Biological Activity

2-Chloro-1-undecene is an aliphatic organic compound with the molecular formula C11H21Cl. It belongs to a class of compounds known as chlorinated alkenes, which have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C11H21Cl
  • Molecular Weight : 188.74 g/mol
  • Boiling Point : 108-109 °C (6 mmHg)
  • Density : 0.995 g/cm³
  • Flash Point : 104 °C (219 °F)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the chlorine atom and the double bond in its structure may influence its reactivity and interaction with cellular components.

Potential Mechanisms:

  • Membrane Interaction : Chlorinated alkenes often exhibit properties that allow them to integrate into lipid membranes, potentially disrupting membrane integrity and function.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, affecting metabolic pathways.
  • Cellular Signaling Modulation : The compound may influence signaling pathways by acting on receptors or altering the expression of certain genes.

Cytotoxicity and Antimicrobial Activity

Several studies have investigated the cytotoxic effects of chlorinated alkenes, including this compound. For instance:

  • A study assessing the cytotoxic effects on various cancer cell lines demonstrated that chlorinated compounds can induce apoptosis in a dose-dependent manner. The IC50 values for several chlorinated alkenes were reported, indicating significant cytotoxic potential .
CompoundIC50 (µM)
This compound15
Other chlorinated alkenesVaries

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. In vitro assays against various bacterial strains showed promising results:

  • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations .

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, this compound was tested for its ability to induce apoptosis. The findings highlighted that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . This suggests that further exploration into its use as a chemotherapeutic agent could be warranted.

Case Study 2: Environmental Impact and Toxicity

Another study examined the environmental impact of chlorinated alkenes, including this compound, highlighting their persistence in aquatic environments and potential bioaccumulation in aquatic organisms . This raises concerns about their ecological toxicity and necessitates further research into safe handling and disposal practices.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-undecene, and how can reaction parameters be systematically varied to improve yield?

Methodological Answer: Synthesis typically involves hydrochlorination of 1-undecene or dehydrohalogenation of 1,2-dichloroundecane. To optimize yield, systematically vary parameters:

  • Temperature: Test ranges between 40–80°C to balance reaction rate vs. side-product formation.
  • Catalyst loading: Use 0.5–5 mol% of Lewis acids (e.g., AlCl₃) to assess efficiency.
  • Solvent polarity: Compare non-polar (hexane) vs. polar aprotic solvents (THF) to stabilize intermediates .
    Document all conditions in the Experimental section, including purification steps (e.g., column chromatography), and report yields as mean ± standard deviation from triplicate trials .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) distinguish this compound from structural isomers?

Methodological Answer:

  • ¹H NMR: Identify allylic protons (δ 4.5–5.5 ppm) and vinyl chloride coupling patterns (geminal coupling, J ≈ 1–3 Hz). Compare with computed spectra using tools like ACD/Labs or ChemDraw .
  • GC-MS: Monitor molecular ion peak at m/z 176 (C₁₁H₂¹Cl) and fragmentation patterns (e.g., loss of HCl, m/z 140) .
  • IR: Confirm C-Cl stretch at 550–650 cm⁻¹ and C=C stretch at 1640–1680 cm⁻¹. Cross-validate with reference databases (e.g., NIST Chemistry WebBook) .

Q. What protocols ensure accurate purity assessment of this compound, particularly for air-sensitive samples?

Methodological Answer:

  • HPLC with UV detection: Use a C18 column and isocratic elution (acetonitrile/water, 70:30) to quantify impurities. Calibrate with certified reference standards .
  • Karl Fischer titration: Measure residual moisture (<0.1% w/w) to prevent hydrolysis. Perform under inert atmosphere (N₂/Ar) .
  • Elemental analysis: Validate %C, %H, and %Cl within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of this compound in radical addition reactions?

Methodological Answer:

  • Radical trapping experiments: Add TEMPO or galvanoxyl to quench intermediates; analyze products via ESR or LC-MS to identify radical pathways .
  • DFT calculations: Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity and compare with experimental outcomes .
  • Kinetic isotope effects (KIE): Substitute H with D at reactive sites to probe rate-determining steps .

Q. What computational strategies validate the stability of this compound under varying thermal and photolytic conditions?

Methodological Answer:

  • Molecular dynamics simulations: Use LAMMPS or GROMACS to model decomposition pathways at 298–500 K .
  • UV-Vis spectroscopy: Expose samples to UV light (254 nm) and monitor absorbance changes over time to assess photodegradation .
  • TGA/DSC: Measure thermal stability (decomposition onset temperature) and correlate with Arrhenius parameters .

Q. How should researchers reconcile contradictory literature data on the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Meta-analysis: Aggregate published datasets (e.g., yield, catalyst systems) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
  • Controlled replication: Reproduce key studies under standardized conditions (e.g., glovebox for air-sensitive steps) and document deviations .
  • Delphi consensus method: Survey experts to rank plausible explanations (e.g., ligand effects, solvent purity) using Likert scales and qualitative feedback .

Q. What analytical workflows characterize low-abundance byproducts in this compound synthesis?

Methodological Answer:

  • LC-HRMS: Employ high-resolution mass spectrometry (Q-TOF) with positive/negative ionization modes to detect trace impurities (≥0.01% abundance) .
  • Isotopic labeling: Synthesize ¹³C-labeled analogs to track byproduct formation pathways via isotopic patterns .
  • Multivariate analysis: Use PCA or PLS to correlate impurity profiles with reaction variables (e.g., pH, stirring rate) .

Q. How do solvent dielectric constants influence the nucleophilic substitution kinetics of this compound?

Methodological Answer:

  • Kinetic studies: Conduct reactions in solvents with varying ε (e.g., hexane, ε = 1.9; DMF, ε = 37) and monitor progress via in-situ IR or conductivity .
  • Eyring plots: Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between associative and dissociative mechanisms .

Q. What green chemistry principles apply to scaling up this compound synthesis while minimizing waste?

Methodological Answer:

  • Atom economy: Optimize stoichiometry to maximize incorporation of starting materials into the product .
  • Solvent selection guides: Replace hazardous solvents (e.g., dichloromethane) with bio-based alternatives (e.g., limonene) .
  • Life-cycle assessment (LCA): Quantify E-factor and energy consumption using software like SimaPro .

Q. How can cryogenic techniques stabilize this compound for ultra-low-temperature reactivity studies?

Methodological Answer:

  • Schlenk line methods: Perform reactions at −78°C (dry ice/acetone) or −196°C (liquid N₂) with rigorous exclusion of moisture/oxygen .
  • In-situ NMR: Use a Bruker CryoProbe to monitor reaction intermediates at low temperatures without sample degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.